2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a chlorophenyl group, a fluoromethylphenyl group, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chlorophenyl and fluoromethylphenyl groups, and the final acetamide formation. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including different solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide: shares structural similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structural features allow for various chemical modifications, making it a versatile compound for research and development.
Biological Activity
The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and applications in various fields such as pharmacology and medicinal chemistry.
Structural Features
This compound consists of several notable structural components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that is known for its role in various biological processes.
- Sulfanyl Group : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamide Moiety : Enhances solubility and bioavailability.
The molecular formula is C21H21ClN4O2S, indicating the presence of chlorine, fluorine, and sulfur, which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various pathways. For example, it may interfere with cell cycle regulation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : The sulfanyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against a range of pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Compound Name | Biological Activity | Mechanism of Action | Efficacy (IC50) |
---|---|---|---|
This compound | Anticancer, Antimicrobial | Inhibition of cell proliferation | IC50 values vary by cell line |
2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide | Anticancer | Targeting specific kinases | IC50 = 1.61 µg/mL |
N-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)acetamide | Antibacterial | Disruption of bacterial membranes | IC50 = 0.35 µM |
Case Studies
-
Anticancer Activity :
In a study examining the efficacy of various pyrimidine derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis . -
Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of similar compounds showed that this class effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was crucial for enhancing membrane permeability and disrupting cellular functions .
Research Findings
Recent research has highlighted the importance of structural modifications on the biological activity of pyrimidine derivatives. Substituents such as halogens (e.g., chlorine and fluorine) significantly influence the compound's interaction with biological targets, enhancing its potency against cancer cells and pathogens .
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c1-13-8-15(22)6-7-17(13)26-19(27)11-28-20-9-18(24-12-25-20)23-10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKCGNCYXDSXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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